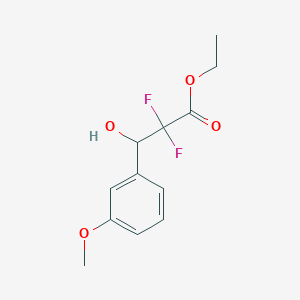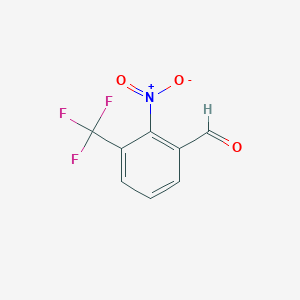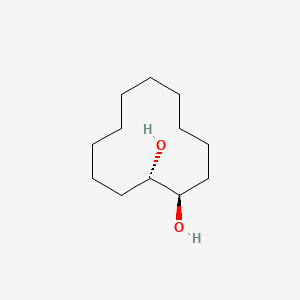
cis-1,2-Cyclododecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2-Cyclododecanediol: is an organic compound with the molecular formula C12H24O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is known for its stereochemistry, where the hydroxyl groups are positioned on the same side of the cyclododecane ring, giving it the “cis” configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclododecatriene: One common method involves the hydrogenation of cyclododecatriene in the presence of a suitable catalyst to form cyclododecane, which is then oxidized to produce cis-1,2-Cyclododecanediol.
Epoxidation and Hydrolysis: Another method includes the epoxidation of cyclododecene followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation and oxidation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-1,2-Cyclododecanediol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces cyclododecane.
Substitution: Produces various substituted cyclododecanes.
Applications De Recherche Scientifique
cis-1,2-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cis-1,2-Cyclododecanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions . This compound can also participate in various chemical reactions, altering the structure and function of other molecules .
Comparaison Avec Des Composés Similaires
trans-1,2-Cyclododecanediol: The trans isomer has hydroxyl groups on opposite sides of the cyclododecane ring.
1,2-Cyclodecanediol: A similar compound with a smaller ring size.
Uniqueness: cis-1,2-Cyclododecanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in certain chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
4422-05-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(1R,2S)-cyclododecane-1,2-diol |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+ |
Clé InChI |
HAMFVYJFVXTJCJ-TXEJJXNPSA-N |
SMILES isomérique |
C1CCCCC[C@@H]([C@@H](CCCC1)O)O |
SMILES canonique |
C1CCCCCC(C(CCCC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



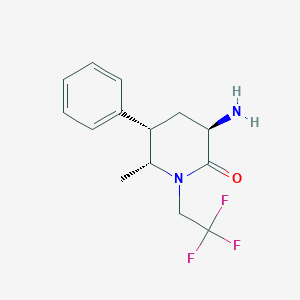
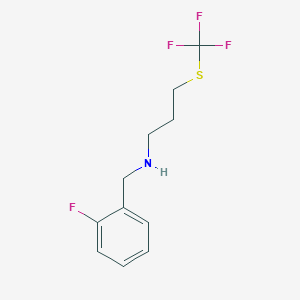

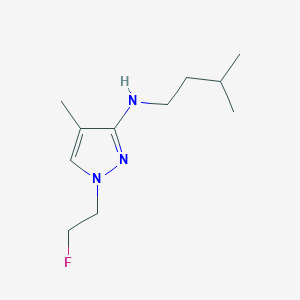
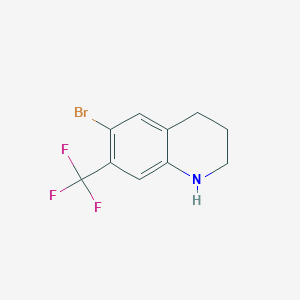
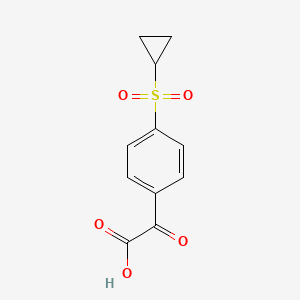
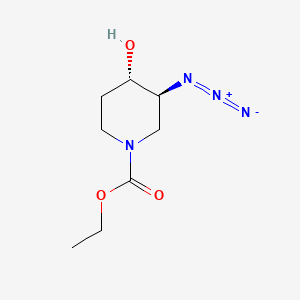

![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
